4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide
Overview
Description
4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C10H8N4O4S. It is a derivative of benzenesulfonamide, featuring a nitro group at the 4-position and a pyrimidin-2-yl group attached to the nitrogen atom of the sulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminopyrimidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, typically under acidic or basic conditions.
Major Products Formed
Reduction: 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Condensation: Schiff bases with different aldehyde or ketone derivatives.
Scientific Research Applications
4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is used in studies to understand the interactions between sulfonamide derivatives and biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and dyes due to its structural versatility and reactivity
Mechanism of Action
The mechanism of action of 4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. Additionally, the sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-nitro-N-(thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of a pyrimidine ring.
4-nitro-N-(benzimidazol-2-yl)benzenesulfonamide: Features a benzimidazole ring instead of a pyrimidine ring
Uniqueness
4-nitro-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c15-14(16)8-2-4-9(5-3-8)19(17,18)13-10-11-6-1-7-12-10/h1-7H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSAAUUVOROZET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352075 | |
Record name | 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24265-24-5 | |
Record name | 4-Nitro-N-2-pyrimidinylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24265-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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